Catalytic Efficiency in Radical Hydroacylation: Methyl Thioglycolate vs. tert-Dodecanethiol vs. Uncatalyzed Control
Methyl thioglycolate demonstrates marked catalytic superiority for the hydroacylation of electron-rich alkenes. In the addition of butanal to isopropenyl acetate, the presence of methyl thioglycolate (2 × 5 mol%) yields the ketonic adduct in 80% yield, whereas the uncatalyzed reaction yields only 8% [1][2]. An alternative radical-based approach using butanoyl phenyl selenide with tributyltin hydride and AIBN yields merely 7% under comparable conditions [1]. The study explicitly identifies methyl thioglycolate as the most efficient catalyst for electron-rich alkenes, while tert-dodecanethiol is more effective for electron-deficient alkenes [1].
| Evidence Dimension | Yield of hydroacylation adduct (butanal + isopropenyl acetate) |
|---|---|
| Target Compound Data | 80% yield |
| Comparator Or Baseline | Uncatalyzed control: 8% yield; butanoyl phenyl selenide + Bu3SnH + AIBN: 7% yield; tert-dodecanethiol: preferentially effective for electron-deficient alkenes |
| Quantified Difference | 10× higher yield vs. uncatalyzed; >11× higher yield vs. alternative radical method |
| Conditions | Dioxane solvent, 60 °C, TBHN initiator, methyl thioglycolate (2 × 5 mol%), butanal (2 equiv.) |
Why This Matters
Procurement of methyl thioglycolate is essential for achieving synthetically useful yields in electron-rich alkene hydroacylation, where alternative catalysts or uncatalyzed conditions fail.
- [1] Dang, H.-S., & Roberts, B. P. (1998). Radical-chain addition of aldehydes to alkenes catalysed by thiols. Journal of the Chemical Society, Perkin Transactions 1, (1), 67-76. View Source
- [2] Scilit. (n.d.). Radical-chain addition of aldehydes to alkenes catalysed by thiols. View Source
